molecular formula C9H13N3O3 B1682364 Zalcitabine CAS No. 7481-89-2

Zalcitabine

カタログ番号: B1682364
CAS番号: 7481-89-2
分子量: 211.22 g/mol
InChIキー: WREGKURFCTUGRC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ザルシタビンは、2',3'-ジデオキシシチジンとしても知られており、HIV/AIDSの治療に使用されたヌクレオシドアナログ逆転写酵素阻害剤(NRTI)です。これは、Hividという商品名で販売されていました。 ザルシタビンは、米国食品医薬品局(FDA)がHIV/AIDSの治療のために承認した3番目の抗レトロウイルス薬でした 他のNRTIと比較して効果が弱く、重篤な副作用との関連性があるため、現在ではほとんど使用されておらず、多くの国で販売が中止されています .

準備方法

ザルシタビンは、複数段階の化学プロセスによって合成されます。 合成には、シチジンを2',3'-ジデオキシシチジンに変換することが含まれ、2'位と3'位のヒドロキシル基を水素原子に置き換えます 。反応条件には、通常、分子上の他の位置での不要な反応を防ぐために保護基を使用することが含まれます。 ザルシタビンの工業生産方法は、同様の反応条件を使用する大規模な化学合成で、より高い収率と純度のために最適化されています .

化学反応の分析

ザルシタビンは、次のようなさまざまな化学反応を起こします。

科学研究の応用

ザルシタビンは、特にHIVに対する抗ウイルス活性について広く研究されてきました。 他の抗レトロウイルス薬と組み合わせて使用することで、その有効性を高めることができます 研究では、DNA合成と修復機構を研究するためのツールとして、分子生物学におけるその使用も検討されています .

生物活性

Zalcitabine, also known as ddC, is a dideoxynucleoside compound primarily used in the treatment of Human Immunodeficiency Virus (HIV) infection. As a nucleoside reverse transcriptase inhibitor (NRTI), it plays a crucial role in inhibiting viral replication by interfering with the reverse transcription process of HIV.

This compound is metabolized intracellularly to its active form, dideoxycytidine 5'-triphosphate (ddCTP). This active metabolite competes with the natural substrate deoxycytidine 5'-triphosphate (dCTP) for incorporation into viral DNA. The absence of a 3'-hydroxyl group in this compound prevents the formation of 5' to 3' phosphodiester linkages, effectively terminating viral DNA chain elongation and inhibiting HIV replication at low concentrations .

Pharmacokinetics

  • Bioavailability : Over 80% following oral administration.
  • Volume of Distribution : Ranges from 0.304 to 0.734 L/kg.
  • Protein Binding : Less than 4%.
  • Metabolism : Minimal hepatic metabolism; primarily phosphorylated intracellularly.
  • Elimination : Renal excretion accounts for approximately 60-80% of the drug within 24 hours post-administration.
  • Half-life : Approximately 2 hours .

Adverse Effects

The primary toxic side effect associated with this compound is peripheral neuropathy, which can lead to significant discomfort and functional impairment. Other common adverse effects include stomatitis and gastrointestinal issues, such as diarrhea and abdominal pain .

Comparative Efficacy

In a multicenter trial involving 467 HIV-infected patients who had previously received zidovudine, this compound was compared to didanosine. The study found that disease progression or death occurred in 152 patients treated with this compound compared to 157 patients treated with didanosine, indicating that this compound is at least as effective as didanosine in delaying disease progression .

Health Status Implications

A study evaluating the health status and function of patients receiving either zidovudine or this compound indicated that those on this compound reported significantly worse health outcomes. This compound recipients were more likely to experience invasive procedures and had higher rates of hospitalization, along with increased symptoms interfering with daily activities .

Carcinogenicity Studies

Research into the carcinogenic potential of this compound has indicated a link to thymic lymphomas in rodent studies. In one study involving female B6C3F1 mice treated with this compound, incidences of thymic lymphoma were observed at both low and high doses, suggesting potential long-term risks associated with its use .

Summary Table of Biological Activity

Parameter Value
Bioavailability>80%
Volume of Distribution0.304 - 0.734 L/kg
Protein Binding<4%
MetabolismMinimal hepatic; intracellular phosphorylation
EliminationRenal (60-80%)
Half-life~2 hours
Common Adverse EffectsPeripheral neuropathy, stomatitis
Efficacy vs DidanosineComparable in delaying disease progression

特性

IUPAC Name

4-amino-1-[5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3/c10-7-3-4-12(9(14)11-7)8-2-1-6(5-13)15-8/h3-4,6,8,13H,1-2,5H2,(H2,10,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WREGKURFCTUGRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1CO)N2C=CC(=NC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60928175
Record name 1-[5-(Hydroxymethyl)oxolan-2-yl]-4-imino-1,4-dihydropyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60928175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7481-89-2, 133525-08-3
Record name 2',3'-DIDEOXYCYTIDINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=606170
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-[5-(Hydroxymethyl)oxolan-2-yl]-4-imino-1,4-dihydropyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60928175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zalcitabine
Reactant of Route 2
Zalcitabine
Reactant of Route 3
Zalcitabine
Reactant of Route 4
Zalcitabine
Reactant of Route 5
Zalcitabine
Reactant of Route 6
Zalcitabine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。